An In-depth Technical Guide to 5-Ethoxy-6-methoxy-8-nitroquinoline
An In-depth Technical Guide to 5-Ethoxy-6-methoxy-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 5-Ethoxy-6-methoxy-8-nitroquinoline. Due to the limited availability of data for this specific molecule, this guide also includes pertinent information on closely related analogues, namely 6-methoxy-8-nitroquinoline and 5-methoxy-8-nitroquinoline, to provide a broader context for its potential characteristics and applications.
Chemical Structure and Identification
5-Ethoxy-6-methoxy-8-nitroquinoline is a heterocyclic aromatic compound belonging to the nitroquinoline class. Its structure consists of a quinoline core substituted with an ethoxy group at the 5-position, a methoxy group at the 6-position, and a nitro group at the 8-position.
Molecular Structure:
Caption: Chemical structure of 5-Ethoxy-6-methoxy-8-nitroquinoline.
Physicochemical Properties
Quantitative data for 5-Ethoxy-6-methoxy-8-nitroquinoline is scarce in peer-reviewed literature. The following table summarizes the available data for the target compound and its close analogues for comparative purposes.
| Property | 5-Ethoxy-6-methoxy-8-nitroquinoline | 6-Methoxy-8-nitroquinoline | 5-Methoxy-8-nitroquinoline |
| Molecular Formula | C₁₂H₁₂N₂O₄ | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₃[1] |
| Molecular Weight | 248.24 g/mol | 204.18 g/mol | 204.18 g/mol [1] |
| Melting Point | 98-99.5 °C[2] | 158-160 °C | Not available |
| Appearance | Yellow crystals[2] | Light-tan crystals | Not available |
| CAS Number | Not found in public databases | 85-81-4 | 36020-53-8[1] |
Experimental Protocols
Synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline
A method for the synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline has been described in a US patent. The process involves the reaction of a chlorinated precursor with an ethanolic potassium hydroxide solution.
Reaction:
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Starting Material: 5-Chloro-6-methoxy-8-nitroquinoline
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Reagents: Ethanolic Potassium Hydroxide (KOH) solution
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Conditions: Reflux
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Product: 5-Ethoxy-6-methoxy-8-nitroquinoline
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Yield: 80%[2]
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Purification: Crystallization from ligroin[2]
Detailed Protocol (as inferred from patent US4167638A): [2]
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Dissolve 5-Chloro-6-methoxy-8-nitroquinoline in a suitable volume of ethanol.
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Add a solution of potassium hydroxide in ethanol to the mixture.
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Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete.
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Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product is then purified by recrystallization from ligroin to yield yellow crystals of 5-Ethoxy-6-methoxy-8-nitroquinoline.
Synthesis of the Precursor: 6-Methoxy-8-nitroquinoline
The precursor for the final ethoxylation step, 6-methoxy-8-nitroquinoline, can be synthesized via the Skraup reaction. A detailed and verified protocol is available in Organic Syntheses.
Reaction: Skraup synthesis from 3-nitro-4-aminoanisole and glycerol.
Workflow Diagram:
Caption: Workflow for the synthesis of 6-methoxy-8-nitroquinoline.
Biological Activity and Potential Applications
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Anticancer and Antimicrobial Properties: Compounds within the nitroquinoline family are known for their potential as anticancer and antimicrobial agents.
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Antimalarial Precursors: The closely related 6-methoxy-8-aminoquinoline, which can be synthesized from 6-methoxy-8-nitroquinoline, is a known metabolite of the antimalarial drug primaquine.
It is plausible that 5-Ethoxy-6-methoxy-8-nitroquinoline could be investigated for similar biological activities. The structural modifications (the addition of an ethoxy group) may influence its potency, selectivity, and pharmacokinetic properties.
Signaling Pathways
There is no specific information available regarding signaling pathways modulated by 5-Ethoxy-6-methoxy-8-nitroquinoline. However, some quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways like PI3K/AKT/mTOR. Further research would be required to determine if 5-Ethoxy-6-methoxy-8-nitroquinoline interacts with these or other cellular signaling cascades.
Logical Relationship Diagram:
Caption: A logical workflow for the future investigation of this compound.
Conclusion
5-Ethoxy-6-methoxy-8-nitroquinoline is a synthetically accessible compound within the biologically relevant nitroquinoline class. While detailed characterization and biological evaluation are lacking in publicly available literature, its structural similarity to other bioactive quinolines suggests it may be a candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The synthetic route described provides a clear path for obtaining this compound for research purposes. Future studies are warranted to fully elucidate its physicochemical properties, biological activity, and mechanism of action.
